2-Amino-6,6,6-trifluoro-5-hydroxyhexanoic acid
Overview
Description
2-Amino-6,6,6-trifluoro-5-hydroxyhexanoic acid is a synthetic amino acid derivative characterized by its trifluoromethyl group and hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6,6,6-trifluoro-5-hydroxyhexanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 6,6,6-trifluorohexanoic acid.
Amination: The precursor undergoes amination to introduce the amino group, often using reagents like ammonia or an amine source under specific conditions.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, which may involve oxidizing agents or specific catalysts.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6,6,6-trifluoro-5-hydroxyhexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding amides or nitriles.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for esterification, while alkyl halides are used for ether formation.
Major Products Formed:
Oxidation Products: Amides, nitriles, and carboxylic acids.
Reduction Products: Amines, alcohols, and aldehydes.
Substitution Products: Esters, ethers, and halides.
Scientific Research Applications
2-Amino-6,6,6-trifluoro-5-hydroxyhexanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-6,6,6-trifluoro-5-hydroxyhexanoic acid exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and bioactivity, while the hydroxyl group can form hydrogen bonds, influencing its interactions with biological targets.
Comparison with Similar Compounds
6,6,6-Trifluorohexanoic acid: Lacks the amino and hydroxyl groups.
2-Amino-5-hydroxyhexanoic acid: Lacks the trifluoromethyl group.
6,6,6-Trifluoro-5-hydroxynorleucine: Similar structure but different stereochemistry.
Uniqueness: 2-Amino-6,6,6-trifluoro-5-hydroxyhexanoic acid is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
2-amino-6,6,6-trifluoro-5-hydroxyhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO3/c7-6(8,9)4(11)2-1-3(10)5(12)13/h3-4,11H,1-2,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHJIJZBSHWATM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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